methyl 7-(3-fluoro-4-methoxybenzamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate
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Overview
Description
Methyl 7-(3-fluoro-4-methoxybenzamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate is a complex organic compound that belongs to the class of fluorinated quinolines. These compounds are known for their diverse biological activities and applications in various fields, including medicine and agriculture .
Scientific Research Applications
Methyl 7-(3-fluoro-4-methoxybenzamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antibacterial and antiviral properties.
Medicine: Investigated for its potential use in drug development, particularly for its antineoplastic and anti-inflammatory properties.
Industry: Utilized in the development of new materials and as a component in various chemical processes
Preparation Methods
The synthesis of methyl 7-(3-fluoro-4-methoxybenzamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate typically involves multiple steps, starting from readily available precursors. One common route involves the reaction of 3-fluoro-4-methoxybenzoic acid with appropriate amines and isoquinoline derivatives under controlled conditions. Industrial production methods may involve optimization of reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, especially involving the fluorine atom.
Common Reagents and Conditions: Typical reagents include strong acids or bases, and reactions are often conducted under reflux conditions.
Major Products: The major products depend on the specific reaction conditions but can include various substituted isoquinoline derivatives
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances its biological activity by increasing its binding affinity to these targets. The compound may inhibit specific enzymes or interfere with cellular pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar compounds include other fluorinated quinolines and isoquinolines, such as:
Fluoroquinolones: Known for their broad-spectrum antibacterial activity.
Mefloquine: Used as an antimalarial drug.
Brequinar: An antineoplastic drug used in transplantation medicine.
Flosequinan: Used for the treatment of heart diseases.
Properties
IUPAC Name |
methyl 7-[(3-fluoro-4-methoxybenzoyl)amino]-3,4-dihydro-1H-isoquinoline-2-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19FN2O4/c1-25-17-6-4-13(10-16(17)20)18(23)21-15-5-3-12-7-8-22(19(24)26-2)11-14(12)9-15/h3-6,9-10H,7-8,11H2,1-2H3,(H,21,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHKCIKGODRSGQZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NC2=CC3=C(CCN(C3)C(=O)OC)C=C2)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19FN2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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